molecular formula C14H28O2 B13789802 3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene CAS No. 84029-93-6

3-(1-Ethoxyethoxy)-3,7-dimethyloct-1-ene

Cat. No.: B13789802
CAS No.: 84029-93-6
M. Wt: 228.37 g/mol
InChI Key: IJOLRHXMJRNZNP-UHFFFAOYSA-N
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Description

ACETAL 318 is a chemical compound known for its unique properties and applications in various fields. It is a type of acetal, which is a functional group characterized by a carbon atom bonded to two alkoxy groups (OR). Acetals are typically formed from the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAL 318 involves the reaction of an aldehyde or ketone with an alcohol under acidic conditions. The process typically requires an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal .

Industrial Production Methods

In industrial settings, the production of acetals like ACETAL 318 often involves large-scale reactions with efficient removal of water to drive the equilibrium towards acetal formation. This can be achieved using techniques such as molecular sieves or Dean-Stark traps to continuously remove water from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

ACETAL 318 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ACETAL 318 include acids for hydrolysis (e.g., hydrochloric acid), bases for deprotonation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the removal of by-products to drive the reactions to completion .

Major Products

The major products formed from the reactions of ACETAL 318 depend on the specific reaction conditions. For example, hydrolysis yields the original aldehyde or ketone, while substitution reactions can produce a variety of substituted acetals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETAL 318 include:

Uniqueness

ACETAL 318 is unique due to its specific structure and stability, which make it an excellent protecting group for carbonyl compounds. Its ability to form stable linkages under a variety of conditions sets it apart from other similar compounds .

Properties

CAS No.

84029-93-6

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

3-(1-ethoxyethoxy)-3,7-dimethyloct-1-ene

InChI

InChI=1S/C14H28O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h7,12-13H,1,8-11H2,2-6H3

InChI Key

IJOLRHXMJRNZNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)(CCCC(C)C)C=C

Origin of Product

United States

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